molecular formula C19H18N2O5 B14995085 Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B14995085
M. Wt: 354.4 g/mol
InChI Key: BOVAGTHYNNMYBA-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a benzoate ester group and an oxazole ring, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate typically involves the reaction of 2-methoxybenzoyl chloride with 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate: This compound is unique due to its specific substitution pattern and the presence of both benzoate and oxazole moieties.

    Other Oxazole Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline share structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its combination of aromatic and heterocyclic components makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C19H18N2O5/c1-24-16-10-6-4-7-12(16)15-11-17(26-21-15)18(22)20-14-9-5-3-8-13(14)19(23)25-2/h3-10,17H,11H2,1-2H3,(H,20,22)

InChI Key

BOVAGTHYNNMYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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